2-[(3-Chlorophenyl)methyl]pyridine-3-carbaldehyde
CAS No.:
Cat. No.: VC17728539
Molecular Formula: C13H10ClNO
Molecular Weight: 231.68 g/mol
* For research use only. Not for human or veterinary use.
![2-[(3-Chlorophenyl)methyl]pyridine-3-carbaldehyde -](/images/structure/VC17728539.png)
Specification
Molecular Formula | C13H10ClNO |
---|---|
Molecular Weight | 231.68 g/mol |
IUPAC Name | 2-[(3-chlorophenyl)methyl]pyridine-3-carbaldehyde |
Standard InChI | InChI=1S/C13H10ClNO/c14-12-5-1-3-10(7-12)8-13-11(9-16)4-2-6-15-13/h1-7,9H,8H2 |
Standard InChI Key | UDWXMKHAGHYHQA-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)Cl)CC2=C(C=CC=N2)C=O |
Introduction
Structural and Physicochemical Properties
Molecular Composition and Key Descriptors
The compound has the molecular formula and a molecular weight of 160.17 g/mol . Its structure features a pyrrolo[2,3-b]pyridine core substituted with a methyl group at the 1-position and a formyl group at the 3-position. Key physicochemical parameters include:
-
Log P (Octanol-Water Partition Coefficient): Consensus value of 1.17, indicating moderate lipophilicity .
-
Topological Polar Surface Area (TPSA): 34.89 Ų, suggesting moderate permeability across biological membranes .
-
Water Solubility: Predicted solubility ranges from 0.623 mg/mL (SILICOS-IT model) to 14.6 mg/mL (Ali model), classified as "soluble" to "very soluble" .
The compound’s Ghose/Veber/Egan/Muegge bioavailability scores (0.55) and Lipinski Rule compliance (0 violations) support its drug-like potential .
Synthetic Methodologies
Vilsmeier-Haack Formylation
The most common synthesis involves Vilsmeier-Haack formylation of 1-methyl-1H-pyrrolo[2,3-b]pyridine using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) . Representative conditions include:
-
Step 1: Dropwise addition of POCl₃ (1.2–5.87 mL) to DMF at 0°C .
-
Step 2: Reaction with 1-methyl-1H-pyrrolo[2,3-b]pyridine (0.95–6.71 g) in DMF, followed by heating (60°C for 30 min to 1.5 h) .
-
Isolation: Neutralization with NaHCO₃ or NaOH, extraction with ethyl acetate or dichloromethane, and column chromatography .
Reported yields range from 47% to 83%, depending on reaction scale and purification methods .
Biological Activity and Applications
Pharmaceutical Relevance
The compound serves as a key intermediate in synthesizing kinase inhibitors and antiviral agents. For example:
-
Anticancer Agents: Derivatives such as 9-methyl-6,7,8,9-tetrahydro-5H-pyrido[4',3':4,5]pyrrolo[2,3-b]pyridines show activity against cyclin-dependent kinases (CDKs) .
-
Antiviral Compounds: Structural analogs have been explored for RNA virus inhibition, leveraging the pyrrolopyridine scaffold’s ability to intercalate nucleic acids .
Fluorescent Probes
The aldehyde group enables conjugation with fluorophores, making it valuable in designing probes for cellular imaging. Its high GI absorption and BBB permeability further enhance utility in neurobiological studies .
Computational Predictions
Synthetic Accessibility
A synthetic accessibility score of 1.33 (scale: 1–10, 1 = easiest) reflects straightforward synthesis from commercially available precursors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume